(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with sulfamoyl and allyl groups. The Z-configuration of the imine bond in the thiazol-2(3H)-ylidene moiety is critical for its structural and electronic properties.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S3/c1-4-11-23-16-10-9-15(30(20,25)26)12-17(16)29-19(23)21-18(24)13-5-7-14(8-6-13)31(27,28)22(2)3/h4-10,12H,1,11H2,2-3H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRXOTRDYKOQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the sulfonamide class, which is known for various therapeutic applications, including antimicrobial and anticancer properties. The unique structural features of this compound, including a thiazole ring and sulfonamide groups, contribute to its biological activity.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 451.5 g/mol. The structure includes:
- A thiazole ring which enhances stability and reactivity.
- An allyl group that may influence its interaction with biological targets.
- Two sulfamoyl groups , known for their pharmacological properties.
Biological Activity Overview
Research into the biological activity of similar compounds has shown promising results, particularly in the areas of:
- Antibacterial Activity : Sulfonamide derivatives are traditionally known for their antibacterial effects, which may extend to this compound.
- Antitumor Properties : Compounds with thiazole structures have been reported to exhibit antitumor activity in various studies.
Case Studies and Research Findings
- Antibacterial Studies :
- A study explored the antibacterial properties of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural motifs exhibited significant inhibitory effects on bacterial growth .
- Antitumor Activity :
- Research into thiazole derivatives has revealed their potential in targeting cancer cells. For example, a series of benzothiazole compounds showed potent inhibitory activity against Kv1.3 channels, which are implicated in cancer cell proliferation . This suggests that this compound may also possess similar antitumor properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 887203-35-2 |
| Antibacterial Activity | Potentially active |
| Antitumor Activity | Under investigation |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Sulfonyl/Sulfamoyl Groups: The target compound’s sulfamoyl groups differ from the sulfonyl groups in compounds [4–9], which lack the NH or dimethylamino moieties. This distinction impacts electronic effects and solubility .
- Heterocyclic Cores : Unlike thiadiazole or triazole analogs, the benzo[d]thiazole core in the target compound may confer unique π-stacking or metal-binding properties.
- Allyl vs.
Spectral Properties
Table 2: IR and NMR Spectral Comparisons
Key Observations:
- The target compound’s IR spectrum would likely show strong S=O stretches (~1240–1255 cm⁻¹) and C=O stretches (~1660–1680 cm⁻¹), similar to hydrazinecarbothioamides [4–6] but distinct from triazoles [7–9], which lack C=O bands .
- In NMR, the allyl group’s protons (δ 5–6 ppm) and sulfamoyl NH protons (if present) would differentiate it from aryl-substituted analogs like [4–15] or thiadiazoles .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including allylation of the thiazole core, sulfamoylation, and condensation with benzamide derivatives. Key parameters include:
- Temperature control : Maintain 60–80°C during sulfamoylation to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for better solubility of intermediates .
- Analytical validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>95%) using HPLC and H/C NMR spectroscopy .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H NMR identifies allyl protons (δ 5.2–5.8 ppm) and sulfamoyl groups (δ 3.1–3.3 ppm for dimethyl substitution) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 465.54) .
- X-ray crystallography : Resolves the Z-configuration of the imine bond and spatial arrangement of substituents .
Q. How can researchers address poor solubility of this compound in aqueous systems for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS or cell culture media .
- Surfactants : Add Tween-80 (0.1%) to enhance dispersion in biological buffers .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzamide moiety to improve solubility .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance antitumor activity?
- Methodological Answer :
- Substituent modification : Replace the dimethylsulfamoyl group with morpholino or piperidine sulfonamides to test impact on cytotoxicity .
- Bioisosteric replacement : Substitute the allyl group with propargyl or methoxyethyl chains to evaluate pharmacokinetic improvements .
- Assay design : Use panels of cancer cell lines (e.g., MCF-7, HepG2) and measure IC values via MTT assays, comparing against controls like doxorubicin .
Q. How can contradictory bioactivity data (e.g., variable IC across studies) be resolved?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
- Orthogonal assays : Validate results with apoptosis markers (e.g., caspase-3 activation) and clonogenic survival assays .
Q. What experimental approaches are recommended to elucidate the mechanism of action (MoA) of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Screen against dihydropteroate synthase (DHPS) for antibacterial activity or topoisomerase II for anticancer effects .
- Molecular docking : Model interactions with DHPS (PDB ID: 1AJ0) to predict binding affinity and guide mutagenesis studies .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., folate metabolism or DNA repair) .
Q. How can researchers separate and characterize the Z/E isomers of this compound?
- Methodological Answer :
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase for isomer resolution .
- Dynamic NMR : Monitor isomerization kinetics at varying temperatures to determine thermodynamic stability of the Z-form .
- Circular dichroism (CD) : Detect Cotton effects in the 250–300 nm range to distinguish Z/E configurations .
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
- Methodological Answer :
- Degradation pathways : Hydrolysis of the sulfamoyl group in humid conditions; store desiccated at -20°C under argon .
- Light sensitivity : Protect from UV exposure using amber vials to prevent photoisomerization .
- Stability-indicating assays : Regularly test purity via UPLC-MS and track degradation products (e.g., free benzamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
